Cas no 1749-31-1 ((1-phenylethyl)boronic acid)
(1-phenylethyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, (1-phenylethyl)-
- Boronic acid, B-(1-phenylethyl)-
- (1-phenylethyl)boronic acid
- a-phenylethylboric acid
- 1749-31-1
- (1-Phenylethyl)boronicacid
- SCHEMBL1358398
- EN300-299717
-
- MDL: MFCD01074558
- Inchi: 1S/C8H11BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,10-11H,1H3
- InChI Key: HSRYLENNPSXKCT-UHFFFAOYSA-N
- SMILES: B(C(C1=CC=CC=C1)C)(O)O
Computed Properties
- Exact Mass: 150.0852098Da
- Monoisotopic Mass: 150.0852098Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
(1-phenylethyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-299717-0.05g |
(1-phenylethyl)boronic acid |
1749-31-1 | 0.05g |
$876.0 | 2023-09-06 | ||
| Enamine | EN300-299717-0.1g |
(1-phenylethyl)boronic acid |
1749-31-1 | 0.1g |
$917.0 | 2023-09-06 | ||
| Enamine | EN300-299717-0.25g |
(1-phenylethyl)boronic acid |
1749-31-1 | 0.25g |
$959.0 | 2023-09-06 | ||
| Enamine | EN300-299717-0.5g |
(1-phenylethyl)boronic acid |
1749-31-1 | 0.5g |
$1001.0 | 2023-09-06 | ||
| Enamine | EN300-299717-1.0g |
(1-phenylethyl)boronic acid |
1749-31-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-299717-2.5g |
(1-phenylethyl)boronic acid |
1749-31-1 | 2.5g |
$2043.0 | 2023-09-06 | ||
| Enamine | EN300-299717-5.0g |
(1-phenylethyl)boronic acid |
1749-31-1 | 5.0g |
$5594.0 | 2023-02-28 | ||
| Enamine | EN300-299717-10.0g |
(1-phenylethyl)boronic acid |
1749-31-1 | 10.0g |
$8295.0 | 2023-02-28 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006330-1g |
(1-Phenylethyl)boronic acid |
1749-31-1 | 95% | 1g |
¥9604.0 | 2023-02-28 | |
| Ambeed | A1089239-1g |
(1-Phenylethyl)boronic acid |
1749-31-1 | 95% | 1g |
$1399.0 | 2024-04-22 |
(1-phenylethyl)boronic acid Suppliers
(1-phenylethyl)boronic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (1-phenylethyl)boronic acid
Recent Advances in the Application of (1-Phenylethyl)boronic Acid (CAS: 1749-31-1) in Chemical Biology and Pharmaceutical Research
(1-Phenylethyl)boronic acid (CAS: 1749-31-1) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, enzyme inhibitors, and targeted drug delivery systems. This research brief provides an overview of the latest advancements in the application of (1-phenylethyl)boronic acid, focusing on its role in medicinal chemistry and drug discovery.
One of the most significant developments in the use of (1-phenylethyl)boronic acid is its incorporation into proteolysis-targeting chimeras (PROTACs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that boronic acid derivatives, including (1-phenylethyl)boronic acid, can effectively serve as warheads for targeting specific proteins for degradation. The study reported that the compound's ability to form reversible covalent bonds with proteasomal enzymes enhances the efficiency of protein degradation, offering a promising strategy for the treatment of diseases such as cancer and neurodegenerative disorders.
In addition to its role in PROTACs, (1-phenylethyl)boronic acid has been investigated for its potential in carbohydrate recognition and sensing. A recent paper in ACS Chemical Biology described the development of boronic acid-based fluorescent sensors for the detection of glucose and other sugars. The researchers found that (1-phenylethyl)boronic acid exhibited high selectivity and sensitivity, making it a valuable tool for monitoring glucose levels in biological systems. This application has significant implications for diabetes management and diagnostic technologies.
Another area of interest is the use of (1-phenylethyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. A 2022 study in Organic Letters highlighted the compound's efficacy as a coupling partner in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The study emphasized the compound's stability and reactivity under mild conditions, which could streamline the production of complex molecules in drug development.
Despite these advancements, challenges remain in the optimization of (1-phenylethyl)boronic acid for clinical applications. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through further research. However, the compound's versatility and potential for innovation in chemical biology and drug discovery make it a focal point for ongoing investigations. Future studies are expected to explore its applications in targeted therapy, diagnostics, and beyond, solidifying its role in the pharmaceutical industry.
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